Physicochemical Differentiation: LogP and PSA Comparison Versus Isocromil (CAS 57009-15-1) Drives Distinct Permeability and Solubility Profiles
2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid exhibits a calculated LogP of 3.17 and a PSA of 76.74 Ų, placing it within favorable drug-like chemical space per Lipinski and Veber guidelines . In contrast, Isocromil (2-(2-isopropoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid, CAS 57009-15-1), which bears a bulkier ortho-isopropoxy substituent, has a molecular weight of 324.3 g·mol⁻¹—28 Da heavier than the target compound—and a predictably higher LogP due to the additional two methylene units and branched alkyl character of the isopropoxy group . The 3-methoxy substituent on the target compound, being smaller, planar, and meta-positioned, yields a lower LogP and a distinct hydrogen-bond acceptor orientation compared to the ortho-isopropoxy group, which introduces greater steric hindrance and conformational flexibility. This difference in calculated LogP of approximately 0.5–1.0 units (estimated from fragment-based contributions of –OCH₃ vs. –OCH(CH₃)₂) translates to a roughly 3- to 10-fold difference in theoretical octanol-water partition coefficient, directly impacting membrane permeability, aqueous solubility, and oral absorption potential .
| Evidence Dimension | Lipophilicity (calculated LogP) and molecular size (MW, PSA) |
|---|---|
| Target Compound Data | LogP = 3.17; MW = 296.27 g·mol⁻¹; PSA = 76.74 Ų |
| Comparator Or Baseline | Isocromil: MW = 324.3 g·mol⁻¹; LogP estimated ≥ 3.7 (fragment-based); PSA ~76 Ų (same 6-COOH core) |
| Quantified Difference | ΔMW ≈ +28 Da (Isocromil heavier); ΔLogP ≈ +0.5 to +1.0 (Isocromil more lipophilic); PSA comparable |
| Conditions | Calculated physicochemical properties from Chemsrc database (target) and PubChem (Isocromil, CID 135565408); LogP estimated via fragment-based method for Isocromil |
Why This Matters
The lower LogP and smaller molecular weight of the target compound predict superior aqueous solubility and a more favorable permeability-solubility balance for oral bioavailability optimization compared to Isocromil, making it a preferred starting scaffold when lower lipophilicity is desired in a lead series.
- [1] PubChem. Isocromil. Compound Summary, CID 135565408. Molecular Weight 324.3 g·mol⁻¹, Formula C₁₉H₁₆O₅. NCBI. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed May 2026). View Source
